molecular formula C9H6N2O2 B1319132 1,6-Naphthyridine-4-carboxylic acid CAS No. 1379200-28-8

1,6-Naphthyridine-4-carboxylic acid

Cat. No.: B1319132
CAS No.: 1379200-28-8
M. Wt: 174.16 g/mol
InChI Key: CKQXIFCAJCCLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Naphthyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of naphthyridine, which consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms

Scientific Research Applications

1,6-Naphthyridine-4-carboxylic acid has a wide range of scientific research applications, including:

Future Directions

Naphthyridines, including 1,6-Naphthyridine-4-carboxylic acid, have a wide range of activity which makes them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine-4-carboxylic acid can be synthesized through various methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.

    Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of the naphthyridine ring system.

    Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

1,6-Naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

    Cycloaddition: The compound can participate in cycloaddition reactions to form fused-ring systems.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

Comparison with Similar Compounds

1,6-Naphthyridine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific biological activities and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,6-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXIFCAJCCLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for generating 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids?

A1: These compounds are synthesized by reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a variety of primary amines. This reaction yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. [] You can further modify these acids by converting them into their corresponding 4-N-[2-(dimethylamino)ethyl]carboxamides. []

Q2: What is the cytotoxic activity of 1,6-naphthyridine-4-carboxylic acid derivatives?

A2: The 4-N-[2-(dimethylamino)ethyl]carboxamide derivatives of 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids demonstrated potent cytotoxic activity against several cancer cell lines. These include murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Notably, some derivatives exhibited IC50 values below 10 nM. [] In vivo studies using a murine colon 38 tumor model showed that a single dose (3.9 mg/kg) of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives led to complete tumor regression. [] This highlights their potential as anticancer agents.

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